Alaphosphin

Descripción

Alaphosphin (Alafosfalin) is a phosphonodipeptide antibiotic characterized by an α-aminophosphonate moiety linked to an amino acid. Its structure enables resistance to peptidase degradation, enhancing stability in vivo . This compound exhibits bactericidal activity against Gram-negative pathogens, particularly those causing urinary tract infections (UTIs), by targeting cell wall biosynthesis. It disrupts alanine racemase and D-alanyl-D-alanine ligase, critical enzymes for peptidoglycan cross-linking . Unlike β-lactams, this compound retains efficacy against penicillin-resistant strains and shows synergistic effects with β-lactams or d-cycloserine . However, its activity diminishes under alkaline pH or high bacterial inoculum .

Propiedades

IUPAC Name |

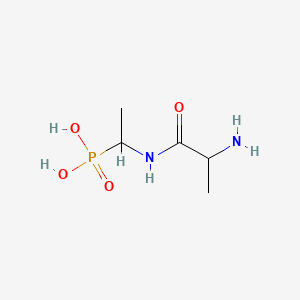

1-(2-aminopropanoylamino)ethylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYDBSYOBONRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)P(=O)(O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860756 | |

| Record name | N-(1-Phosphonoethyl)alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-43-1, 66023-94-7 | |

| Record name | Phosphonic acid, [1-[(2-amino-1-oxopropyl)amino]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaphosphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC312628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Hydrolysis to α-Aminophosphonic Acids

The phosphonate ester groups in this compound precursors are hydrolyzed using concentrated hydrobromic acid (HBr) to yield bioactive α-aminophosphonic acids. For example:

-

Reaction Conditions : Refluxing HBr (48% w/v) for 5–10 hours.

-

Neutralization : Addition of 1,2-butylene oxide to precipitate the free phosphonic acid.

This step is critical for converting synthetic intermediates into biologically active forms, as esterified phosphonates exhibit reduced membrane permeability.

Acetylation of Amino Groups

N-Acetyl derivatives are synthesized to enhance stability against bacterial peptidases. A representative protocol involves:

-

Reagents : Acetic anhydride and triethylamine in dichloromethane.

-

Reaction Time : 20 hours at room temperature.

-

Purification : Silica gel chromatography with chloroform/methanol gradients.

Analytical Techniques for Characterization

Chromatographic Separation

Spectral Analysis

-

Infrared Spectroscopy : Peaks at 1,045 cm⁻¹ (P=O stretch) and 930 cm⁻¹ (P-O-C) confirm phosphonate formation.

-

NMR Spectroscopy : ¹H NMR spectra show characteristic doublets for P-CH₂ protons (J = 10–22 Hz).

Challenges and Optimizations

Stereochemical Control

Maintaining L-configuration in the alanine residues is paramount for mimicking natural peptidoglycan. Racemization during synthesis is mitigated by:

Solubility Issues

The hydrophobic triphenyl phosphite intermediate often precipitates prematurely. This is addressed by:

-

Co-Solvents : Adding dimethylformamide (DMF) to improve solubility.

-

Slow Addition : Gradual introduction of aldehydes to prevent localized oversaturation.

Industrial-Scale Production Considerations

While lab-scale syntheses achieve yields of 60–70%, scaling up introduces challenges:

Análisis De Reacciones Químicas

Types of Reactions

Alaphosphin undergoes several types of chemical reactions, including:

Hydrolysis: The peptide bond in this compound can be hydrolyzed by peptidases, releasing the constituent amino acids.

Oxidation: This compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with the presence of peptidases or under acidic conditions.

Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Antibacterial Properties

Mechanism of Action

Alaphosphin exhibits bactericidal effects primarily against gram-negative bacteria while being largely bacteriostatic against gram-positive organisms. It works by inhibiting specific bacterial enzymes, including racemases, which are crucial for bacterial cell wall synthesis and metabolism .

Clinical Applications

Research indicates that this compound is effective against a range of pathogens commonly associated with urinary tract infections, such as Escherichia coli and Klebsiella pneumoniae. Its potency can be affected by factors like inoculum size and pH levels .

Selective Inhibition in Mixed Cultures

This compound has been utilized in diagnostic microbiology to selectively inhibit certain bacterial strains while allowing others to grow. For instance, it can inhibit Enterococcus faecalis while permitting the growth of Staphylococcus aureus in mixed cultures. This selectivity is particularly useful for isolating specific pathogens in clinical samples .

Study on Antimicrobial Resistance

A study demonstrated that this compound could act synergistically with other antibiotics, such as meropenem, enhancing its effectiveness against resistant strains of bacteria, including carbapenem-resistant Enterobacteriaceae (CRE). The minimum inhibitory concentration (MIC) values indicated potent activity against resistant isolates .

Laboratory Efficacy Trials

In laboratory settings, this compound was tested against various bacterial strains. Results showed that it effectively inhibited growth at concentrations as low as 2 mM for Klebsiella pneumoniae, while higher concentrations were necessary for other strains like Staphylococcus aureus. .

Data Tables

| Bacterial Strain | MIC (mg/L) | Effect |

|---|---|---|

| E. coli | 0.25 | Inhibited |

| Klebsiella pneumoniae | 8 | Moderately inhibited |

| Enterococcus faecalis | 0.5 | Strongly inhibited |

| Staphylococcus aureus | 10 | Partially inhibited |

Mecanismo De Acción

Alaphosphin exerts its antibacterial effects by inhibiting peptidoglycan biosynthesis in bacterial cell walls . It is actively transported into bacterial cells by peptide permeases and hydrolyzed by intracellular aminopeptidases to release 1-aminoethylphosphonic acid . This compound then inhibits alanine racemase and uridine diphosphate-N-acetylmuramoylalanine synthetase, key enzymes in the peptidoglycan biosynthesis pathway .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Key phosphonate antibiotics compared include Fosfomycin , Fosmidomycin , and Dehydrophos (Figure 6, ). These compounds share a phosphorus-carbon (P-C) bond but differ in molecular scaffolds and targets.

Table 1: Comparative Overview of Alaphosphin and Analogues

MIC90 values for *E. coli in minimal media (e.g., EG). This compound’s MIC increases 4–8× in rich media due to peptide antagonism .

Mechanistic Differences

- This compound : Targets early peptidoglycan precursors, causing intracellular accumulation of UDP-MurNAc-pentapeptide .

- Fosfomycin : Covalently inhibits MurA, blocking lipid I formation .

- Fosmidomycin: Inhibits DXR in the non-mevalonate pathway, critical for isoprenoids in pathogens like Plasmodium .

Spectrum and Clinical Utility

Research Findings and Advancements

Enzymatic Diversification of this compound Analogues

The DhpH-C enzyme accepts diverse substrates (e.g., Gly(P), Val(P), 1-aminopropyl-P) to generate analogues with modified antimicrobial profiles (Figure 7, ). For example:

Synergistic Combinations

This compound’s synergy with d-cycloserine reduces the MIC of both agents by 4–8× against E. coli . Similarly, Fosfomycin-β-lactam combinations overcome resistance in Pseudomonas aeruginosa .

Actividad Biológica

Alaphosphin, chemically known as L-alanyl-L-1-aminoethylphosphonic acid, is a phosphonopeptide that exhibits significant antibacterial properties. This compound has garnered attention due to its unique mechanism of action against various bacterial strains, particularly both gram-positive and gram-negative bacteria. The following sections detail the biological activity of this compound, supported by research findings and case studies.

This compound's antibacterial efficacy is primarily attributed to its ability to inhibit peptidoglycan biosynthesis in bacterial cells. The compound is actively transported into these cells via stereospecific peptide permeases, where it undergoes hydrolysis by intracellular aminopeptidases to yield L-1-aminoethylphosphonic acid (AEP) . The mechanism can be summarized in three stages:

- Active Transport : this compound is taken up by bacteria through peptide transport systems.

- Hydrolysis : Inside the bacterial cell, this compound is hydrolyzed into AEP.

- Inhibition of Enzymatic Activity : AEP inhibits key enzymes involved in cell wall synthesis, notably alanine racemase and uridine diphosphate-N-acetylmuramyl-l-alanine synthetase .

Target Sites

- Alanine Racemase (EC 5.1.1.1) : AEP acts as a competitive inhibitor in gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, while it irreversibly inhibits the enzyme in gram-positive bacteria like Staphylococcus aureus .

- Uridine Diphosphate-N-acetylmuramyl-l-alanine Synthetase (EC 6.3.2.8) : This enzyme is another target affected by AEP, further disrupting peptidoglycan synthesis .

In Vitro Studies

Research has demonstrated that this compound exhibits bactericidal activity against susceptible gram-negative bacteria and bacteriostatic effects against gram-positive strains. For instance:

- Klebsiella pneumoniae : Complete inhibition was observed at concentrations of 2 mM or more.

- Staphylococcus aureus : Although sensitive to this compound, it showed less efficient uptake compared to other organisms, requiring higher concentrations (10 mM) for complete inhibition .

Comparative Efficacy Table

| Bacterial Strain | Inhibition Concentration (mM) | Mechanism of Action | Sensitivity to AEP |

|---|---|---|---|

| Klebsiella pneumoniae | 2 | Hydrolysis to AEP | Insensitive |

| Staphylococcus aureus | 10 | Hydrolysis to AEP | Sensitive |

| Bacillus subtilis | >5 | Not significantly affected | Insensitive |

| Salmonella typhimurium | 5 | Hydrolysis to AEP | Resistant |

Case Study 1: Efficacy Against Gram-Negative Bacteria

In one study involving various strains of Klebsiella, this compound demonstrated significant antibacterial activity, effectively inhibiting growth at concentrations as low as 2 mM. The study highlighted the importance of peptide permeases in facilitating the uptake of this compound into the bacterial cells .

Case Study 2: Resistance Mechanisms

Another investigation focused on Salmonella typhimurium, which displayed resistance to AEP despite being susceptible to this compound. This resistance was attributed to the organism's inability to hydrolyze this compound effectively, underscoring the variability in response among different bacterial species .

Q & A

Q. What is the mechanism of action of alaphosphin in inhibiting bacterial growth, and what experimental approaches validate this?

this compound is a dipeptide antibiotic that requires intracellular hydrolysis to release anticapsin, which inhibits glucosamine-6-phosphate synthetase (GlmS), a critical enzyme in bacterial cell wall biosynthesis . To validate this:

- Use radiolabeled this compound to track intracellular uptake and hydrolysis in target organisms (e.g., E. coli).

- Conduct enzyme inhibition assays with purified GlmS and anticapsin to measure IC50 values.

- Employ gene knockout strains (e.g., ΔglmS) to confirm resistance to this compound.

Q. How do bacterial peptide transport systems influence this compound uptake, and what methods identify these systems?

this compound relies on peptide transporters like the dpp (dipeptide) and opp (oligopeptide) systems in E. coli for uptake . Methodological approaches include:

- Competitive uptake assays with labeled this compound and excess unlabeled dipeptides.

- Gene deletion mutants (e.g., Δdpp, Δopp) to assess reduced susceptibility.

- Proteomic profiling of membrane transporters upregulated during this compound exposure.

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity analysis.

- <sup>31</sup>P Nuclear Magnetic Resonance (NMR) to monitor phosphonate group integrity during hydrolysis (e.g., detection of this compound vs. anticapsin) .

- Mass Spectrometry (MS) for structural confirmation and metabolite identification.

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Standardize culture conditions (e.g., pH, temperature, growth phase) to minimize variability.

- Include positive controls (e.g., known GlmS inhibitors) and negative controls (e.g., transport-deficient mutants).

- Follow replication protocols (≥3 biological replicates) as outlined in toxicological profiling guidelines .

Advanced Research Questions

Q. How can enzymatic synthesis be optimized to generate this compound analogs with enhanced antimicrobial activity?

- Use DhpH-C enzyme (from Streptomyces spp.) to catalyze ATP-dependent ligation of phosphonate precursors with amino acids .

- Screen analogs via structure-activity relationship (SAR) studies , varying amino acid side chains and phosphonate groups.

- Validate activity using minimum inhibitory concentration (MIC) assays against multidrug-resistant pathogens.

Q. What strategies resolve contradictions in transport kinetics data between this compound and structurally similar peptides?

- Perform competitive inhibition assays to distinguish shared vs. unique transporter affinities.

- Apply Michaelis-Menten kinetics to compare Km and Vmax values across peptide analogs.

- Use molecular docking simulations to model transporter-substrate interactions .

Q. How can enzyme kinetics studies improve understanding of this compound’s hydrolysis by bacterial peptidases?

- Conduct time-resolved <sup>31</sup>P NMR to monitor phosphonate bond cleavage rates under varying pH and temperature conditions .

- Measure kcat and Km for purified peptidases (e.g., PhpA) using this compound as substrate.

- Compare hydrolysis rates in wild-type vs. peptidase-overexpressing strains to assess enzymatic efficiency.

Q. What methodologies address batch-to-batch variability in this compound susceptibility assays?

- Implement quality control checks via HPLC and NMR for compound purity.

- Use internal standards (e.g., stable isotope-labeled this compound) in MS-based assays.

- Adopt automated liquid handling systems to reduce manual pipetting errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.